molecular formula C6H9Ag B14276078 silver;3,3-dimethylbut-1-yne CAS No. 128233-07-8

silver;3,3-dimethylbut-1-yne

Cat. No.: B14276078
CAS No.: 128233-07-8
M. Wt: 189.00 g/mol
InChI Key: CBIPCDTVQPKUIV-UHFFFAOYSA-N
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Description

3,3-Dimethylbut-1-yne (CAS: 917-92-0), also known as tert-butylacetylene, is a sterically hindered terminal alkyne characterized by a linear carbon-carbon triple bond and bulky tert-butyl substituents. Its molecular formula is C₆H₁₀, with a molecular weight of 82.15 g/mol. The compound is widely utilized in organic synthesis, particularly in cycloadditions, hydrosilylation, and carbocation-mediated reactions.

Properties

CAS No.

128233-07-8

Molecular Formula

C6H9Ag

Molecular Weight

189.00 g/mol

IUPAC Name

silver;3,3-dimethylbut-1-yne

InChI

InChI=1S/C6H9.Ag/c1-5-6(2,3)4;/h2-4H3;/q-1;+1

InChI Key

CBIPCDTVQPKUIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#[C-].[Ag+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Silver;3,3-dimethylbut-1-yne can be synthesized through several methods. One common method involves the hydroboration-deuteronolysis-hydroboration sequence. This process employs 9-BBN-H and 9-BBN-D in a specific order to produce the desired compound . Another method involves the use of diisobutene and ethylene in a metathesis reaction to produce neohexene, which can then be converted to this compound .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale chemical reactions that involve the use of specific catalysts and reaction conditions. The exact methods may vary depending on the desired purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Silver;3,3-dimethylbut-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen iodide, which can add across the triple bond to form diiodo compounds . Other reagents include various oxidizing and reducing agents that facilitate the conversion of the compound into different products.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the addition of hydrogen iodide can produce 2,2-diiodo-3,3-dimethylbutane .

Scientific Research Applications

Silver;3,3-dimethylbut-1-yne has several scientific research applications, including:

Mechanism of Action

The mechanism of action of silver;3,3-dimethylbut-1-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions include the formation of carbocations and the addition of reagents across the triple bond .

Comparison with Similar Compounds

Steric and Electronic Effects

Table 1: Structural and Electronic Comparison of Selected Terminal Alkynes

Compound Structure Steric Hindrance Key Reactivity Features
3,3-Dimethylbut-1-yne HC≡C-C(CH₃)₃ High Exclusive β-selectivity in hydrosilylation ; forms stable vinyl carbocations
Phenylacetylene HC≡C-C₆H₅ Moderate Resonance stabilization via phenyl group; versatile in Sonogashira couplings
1-Octyne HC≡C-(CH₂)₅CH₃ Low High reactivity in radical additions; less regioselective
Ethynyltrimethylsilane HC≡C-Si(CH₃)₃ Moderate Silane group enhances stability; used in desilylation reactions

Reactivity in Hydrosilylation

Table 2: Hydrosilylation Performance of Hindered Alkynes

Alkyne Catalyst Product Selectivity Yield (%) Reference
3,3-Dimethylbut-1-yne Pt-based β-(E)-isomer only >95
Trimethyl((2-methylbut-3-yn-2-yl)oxy)silane Pt-based β-(E)-isomer only 90
Phenylacetylene Pt-based Mixed α/β isomers 85

The steric bulk of 3,3-dimethylbut-1-yne restricts access to the α-position, ensuring exclusive β-addition. In contrast, phenylacetylene’s planar structure allows for mixed selectivity .

Acid-Base Behavior and Carbocation Stability

When treated with HCl, 3,3-dimethylbut-1-yne forms a secondary vinyl carbocation stabilized by hyperconjugation from the tert-butyl group. Comparatively, hex-2-yne generates two secondary carbocations with equal stability, leading to a 50:50 product distribution .

Spectroscopic Distinctions

Vibrational Spectroscopy :

  • The C≡C stretch in 3,3-dimethylbut-1-yne (2240 cm⁻¹) is redshifted compared to 3-methylbut-1-yne (2260 cm⁻¹), reflecting electronic effects from the tert-butyl group .
  • NMR signals for tert-butyl protons (δ 1.34) are distinct from smaller alkyl substituents in analogs like 1-octyne (δ 0.88–1.40) .

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